molecular formula C27H36F6N4O2 B14784673 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione

Cat. No.: B14784673
M. Wt: 562.6 g/mol
InChI Key: BMGKCVZEPCRSHL-UHFFFAOYSA-N
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Description

3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituents

Preparation Methods

The synthesis of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves several steps, typically starting with the preparation of key intermediates. One common synthetic route involves the cycloaddition of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane under solvent-controlled conditions . The choice of solvent, such as N,N-dimethylacetamide (DMAc) or 1,2-dichloroethane (DCE), can influence the formation of different cycloaddition products . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles attack the electrophilic centers within the molecule. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, its unique structural features make it a potential candidate for drug development and therapeutic applications. Additionally, its trifluoromethyl groups enhance its stability and bioavailability, making it suitable for use in pharmaceuticals. In the industrial sector, this compound can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets and pathways. The compound’s diisopropylamino groups can interact with biological receptors, modulating their activity and leading to various physiological effects. The trifluoromethyl groups contribute to its lipophilicity, enhancing its ability to cross cell membranes and reach intracellular targets. These interactions can influence cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

When compared to similar compounds, 3-((2,3-Bis(diisopropylamino)cyclopropyl)amino)-4-((3,5-bis(trifluoromethyl)phenyl)amino)cyclobut-3-ene-1,2-dione stands out due to its unique combination of functional groups and structural features Similar compounds include those with cyclopropyl and cyclobutene rings, as well as trifluoromethyl and diisopropylamino substituentsFor example, compounds like bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines share some structural similarities but differ in their reactivity and applications .

Properties

Molecular Formula

C27H36F6N4O2

Molecular Weight

562.6 g/mol

IUPAC Name

3-[[2,3-bis[di(propan-2-yl)amino]cyclopropyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C27H36F6N4O2/c1-12(2)36(13(3)4)22-21(23(22)37(14(5)6)15(7)8)35-20-19(24(38)25(20)39)34-18-10-16(26(28,29)30)9-17(11-18)27(31,32)33/h9-15,21-23,34-35H,1-8H3

InChI Key

BMGKCVZEPCRSHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1C(C1N(C(C)C)C(C)C)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C(C)C

Origin of Product

United States

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